![molecular formula C6H2Cl4N2O B255706 3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide](/img/structure/B255706.png)
3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide (TPCA-1) is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 has been found to inhibit the activity of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in the regulation of inflammation, immunity, and cell survival.
Mecanismo De Acción
3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide inhibits the activity of the NF-κB pathway by targeting the inhibitor of kappa B kinase (IKK) complex, which is responsible for the phosphorylation and degradation of the inhibitor of kappa B (IκB) proteins. IκB proteins normally bind to NF-κB and prevent its translocation to the nucleus, where it activates the transcription of pro-inflammatory genes. 3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide inhibits the phosphorylation of IκB proteins, thereby preventing their degradation and the subsequent activation of NF-κB.
Biochemical and Physiological Effects
3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide has been shown to have anti-inflammatory effects in various models of inflammation. It has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages. 3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide has also been found to reduce the severity of inflammation in models of rheumatoid arthritis, inflammatory bowel disease, and sepsis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide is a potent and selective inhibitor of the NF-κB pathway, making it a valuable tool for studying the role of NF-κB in various biological processes. However, 3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide has some limitations for lab experiments. It has been found to have poor solubility in water, which can make it difficult to use in certain assays. 3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide has also been found to have some off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide. One direction is the development of more potent and selective inhibitors of the NF-κB pathway. Another direction is the investigation of the role of NF-κB in various diseases, such as cancer and neurodegenerative disorders. 3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide has also been found to have anti-viral activity, suggesting that it may have potential as a therapeutic agent for viral infections. Further research is needed to explore these potential therapeutic applications of 3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide.
Métodos De Síntesis
3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide can be synthesized through a multi-step process involving the reaction of pyridine-2,3,5,6-tetrachloro-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an amine to form 3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide.
Aplicaciones Científicas De Investigación
3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation, immunity, and cell survival. 3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide has been shown to have anti-inflammatory effects in various models of inflammation, including rheumatoid arthritis, inflammatory bowel disease, and sepsis.
Propiedades
IUPAC Name |
3,4,5,6-tetrachloropyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4N2O/c7-1-2(8)4(6(11)13)12-5(10)3(1)9/h(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHRCPIWMOTPKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)C(=O)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide | |
CAS RN |
33019-88-4 |
Source
|
Record name | 3,4,5,6-TETRACHLORO-PYRIDINE-2-CARBOXYLIC ACID AMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.